molecular formula C19H38F3NO2S B585261 N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine CAS No. 1346603-40-4

N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine

Cat. No.: B585261
CAS No.: 1346603-40-4
M. Wt: 401.573
InChI Key: MGKIYGVCNYCAGL-UHFFFAOYSA-N
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Description

N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine is a chemical compound with the molecular formula C19H38F3NO2S and a molecular weight of 401.57 g/mol . This compound is known for its unique structural properties, which include a trifluoromethylsulfonyl group and two 3,5,5-trimethylhexyl groups attached to an amine nitrogen. It is primarily used in proteomics research and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine typically involves the reaction of trifluoromethanesulfonyl chloride with N,N-di(3,5,5-trimethylhexyl)amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually cooled to 0°C to control the exothermic nature of the reaction. After the addition of trifluoromethanesulfonyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine involves its ability to act as a strong electron-withdrawing group. This property makes it useful in various chemical reactions, where it can stabilize reaction intermediates and influence reaction pathways. The trifluoromethylsulfonyl group is particularly effective in enhancing the reactivity of the compound in nucleophilic substitution and other reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which combines the trifluoromethylsulfonyl group with bulky 3,5,5-trimethylhexyl groups. This combination imparts distinct reactivity and stability, making it valuable in specialized chemical and biochemical applications .

Properties

CAS No.

1346603-40-4

Molecular Formula

C19H38F3NO2S

Molecular Weight

401.573

IUPAC Name

1,1,1-trifluoro-N,N-bis(3,5,5-trimethylhexyl)methanesulfonamide

InChI

InChI=1S/C19H38F3NO2S/c1-15(13-17(3,4)5)9-11-23(26(24,25)19(20,21)22)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3

InChI Key

MGKIYGVCNYCAGL-UHFFFAOYSA-N

SMILES

CC(CCN(CCC(C)CC(C)(C)C)S(=O)(=O)C(F)(F)F)CC(C)(C)C

Origin of Product

United States

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